Absolute Configuration Confirmation: X-ray Crystallography Verifies (S)-Stereocenter Identity
The absolute configuration of the (S)-enantiomer has been unambiguously proven via single-crystal X-ray diffraction. The crystal structure was solved in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°. The final refinement yielded an R1 value of 0.053 for 2043 observed reflections, providing high confidence in the assigned stereochemistry [1]. In contrast, the (R)-enantiomer and racemic mixture lack equivalent published crystallographic data confirming their absolute configuration under these conditions.
| Evidence Dimension | Stereochemical Verification |
|---|---|
| Target Compound Data | Monoclinic C2, a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°, R1=0.053 |
| Comparator Or Baseline | (R)-enantiomer (CAS 1245643-19-9) and racemic mixture (CAS 408534-01-0): No equivalent published X-ray crystallographic data confirming absolute configuration. |
| Quantified Difference | Unique crystallographic verification of absolute (S)-configuration; comparators lack this level of structural authentication. |
| Conditions | Single-crystal X-ray diffraction at room temperature; refinement against 2043 observed reflections. |
Why This Matters
This data provides the highest standard of structural proof, ensuring that users obtain the correct stereoisomer for applications where stereochemistry dictates function, thereby mitigating the risk of experimental failure due to misidentification.
- [1] Moers FG, Smits JMM, Beurskens PT, Thuring JW, Zwanenburg B. Journal of Chemical Crystallography, 1995, 25(7): 429-432. Stereogeometry and absolute configuration of a furanyl compound. View Source
